molecular formula C15H17NO5 B11805906 Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11805906
M. Wt: 291.30 g/mol
InChI Key: FHAPHCUNMNQSRN-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of 6,7-dimethoxy-4-oxoquinoline with methyl propanoate in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    6,7-Dimethoxyquinoline: A closely related derivative with similar chemical properties.

    4-Oxoquinoline: Another related compound with potential biological activities.

Uniqueness

Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 2-(6,7-dimethoxy-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C15H17NO5/c1-9(15(18)21-4)16-6-5-12(17)10-7-13(19-2)14(20-3)8-11(10)16/h5-9H,1-4H3

InChI Key

FHAPHCUNMNQSRN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=CC(=O)C2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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